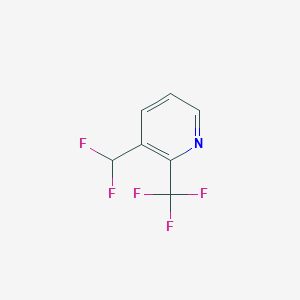
3-(Difluoromethyl)-2-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Difluoromethyl)-2-(trifluoromethyl)pyridine is a fluorinated organic compound that has garnered significant interest in various fields of research and industry. The presence of both difluoromethyl and trifluoromethyl groups in its structure imparts unique chemical properties, making it valuable in pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of pyridines using oxazino pyridine intermediates . This process can be achieved through a radical process by using oxazino pyridine intermediates, which are easily accessed from pyridines . The selectivity can be readily switched to para by in situ transformation of the oxazino pyridines to pyridinium salts upon acid treatment .
Industrial Production Methods
Industrial production methods for 3-(Difluoromethyl)-2-(trifluoromethyl)pyridine often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(Difluoromethyl)-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.
科学的研究の応用
3-(Difluoromethyl)-2-(trifluoromethyl)pyridine has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 3-(Difluoromethyl)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms in the compound enhances its lipophilicity and metabolic stability, allowing it to interact with biological membranes and proteins more effectively . The compound can modulate various biochemical pathways, leading to its observed effects in different applications.
類似化合物との比較
Similar Compounds
3-(Trifluoromethyl)pyridine: This compound contains a trifluoromethyl group but lacks the difluoromethyl group, making it less versatile in certain applications.
2-(Difluoromethyl)pyridine: This compound has a difluoromethyl group but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
3-(Difluoromethyl)-2-(methyl)pyridine: This compound has a difluoromethyl group and a methyl group, offering a different set of chemical properties compared to the trifluoromethyl analog.
Uniqueness
The uniqueness of 3-(Difluoromethyl)-2-(trifluoromethyl)pyridine lies in the presence of both difluoromethyl and trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity, metabolic stability, and reactivity. These properties make it a valuable compound in various scientific and industrial applications.
特性
分子式 |
C7H4F5N |
|---|---|
分子量 |
197.10 g/mol |
IUPAC名 |
3-(difluoromethyl)-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4F5N/c8-6(9)4-2-1-3-13-5(4)7(10,11)12/h1-3,6H |
InChIキー |
BXMRLMZZMZMRAL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)C(F)(F)F)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


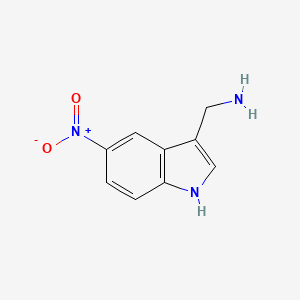
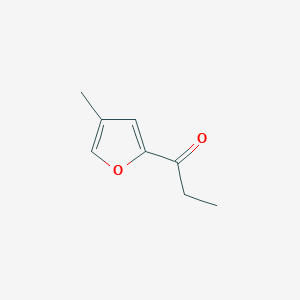
![N-(9-ethyl-9H-carbazol-3-yl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B15249168.png)
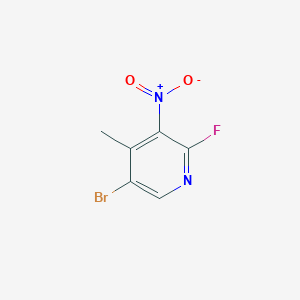
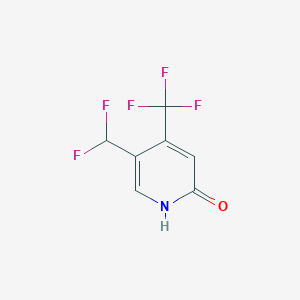
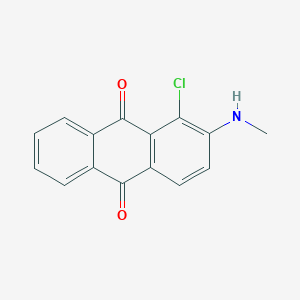
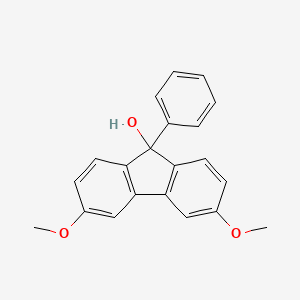
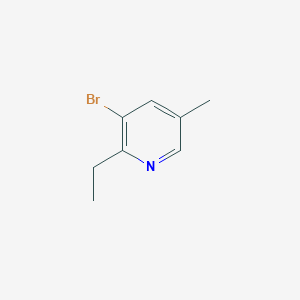
![7-(Pyridin-3-ylmethyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15249209.png)
![rel-(1R,4S)-7-Azabicyclo[2.2.1]heptan-2-one](/img/structure/B15249211.png)
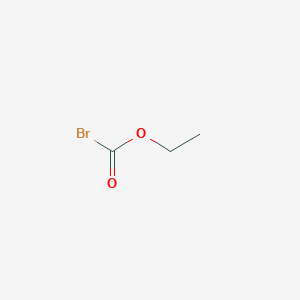
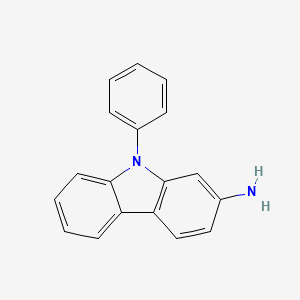
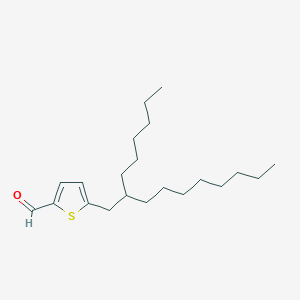
![2-Methylbenzo[c][2,7]naphthyridin-5(6H)-one](/img/structure/B15249258.png)
